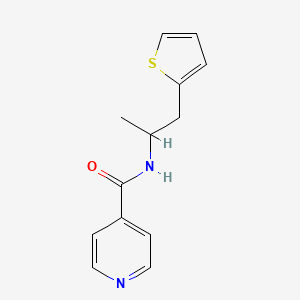

N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide

説明

特性

IUPAC Name |

N-(1-thiophen-2-ylpropan-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-10(9-12-3-2-8-17-12)15-13(16)11-4-6-14-7-5-11/h2-8,10H,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEQERPPKMKBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide typically involves the condensation of thiophene derivatives with isonicotinic acid or its derivatives. One common method involves the use of a thiophene-based starting material, which undergoes a series of reactions including alkylation and amidation to form the final product. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

化学反応の分析

Types of Reactions

N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the isonicotinamide moiety can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

科学的研究の応用

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide exhibit anti-inflammatory properties. The nicotinamide component is known for its ability to modulate inflammatory pathways, which may have therapeutic implications for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound derivatives have shown promise as antimicrobial agents. A study highlighted the fungicidal activity of related compounds against Pseudoperonospora cubensis, indicating that modifications to the structure can enhance efficacy against specific pathogens .

Potential in Cancer Therapy

The compound's structural similarities to other bioactive molecules suggest potential applications in cancer therapy. Research on related nicotinamide derivatives has identified them as inhibitors of deubiquitinating enzymes, which are implicated in cancer progression. This positions this compound as a candidate for further investigation in cancer treatment strategies .

Fungicidal Activity

This compound has been explored for its fungicidal properties. In greenhouse trials, certain derivatives exhibited superior control over cucumber downy mildew compared to established fungicides like flumorph and mancozeb, suggesting its potential as a new agricultural fungicide .

Development of Novel Agrochemicals

The modification of natural products through the incorporation of thiophene rings has led to the discovery of new agrochemical candidates. The unique combination of functional groups in this compound may facilitate the development of compounds with enhanced activity against agricultural pests and diseases .

Comparative Analysis of Related Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-(thiophen-2-yl)nicotinamide | Contains a thiophene ring and nicotinamide | Known for fungicidal activity against pathogens |

| 4-Fluorophenoxy-N-(1-(thiophen-2-yl)ethyl)nicotinamide | Substituted phenoxy group | Exhibits diverse biological activities |

| N-(1-benzothiazol-2-thienyl)isonicotinamide | Benzothiazole fused with thiophene | Potential use in anti-cancer therapies |

作用機序

The mechanism of action of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The thiophene ring and isonicotinamide moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s closest analogs, synthesized via similar routes (e.g., coupling isonicotinamide with substituted hydrazineyl or aryl groups), differ primarily in their substituents. Below is a comparative analysis based on synthesis, physicochemical properties, and structural features:

Table 1: Comparative Data for N-(1-(Thiophen-2-yl)propan-2-yl)isonicotinamide and Analogous Compounds

Key Observations:

Thiophene’s electron-rich nature may influence reaction efficiency compared to phenyl groups, though direct comparisons require further data.

Structural and Electronic Effects: Thiophene vs. This could influence solubility, crystallinity, or biological target binding . Hydrazineyl vs. Propan-2-yl Linkers: Hydrazineyl-containing analogs (Table 1) feature additional N–N bonds, which may confer conformational rigidity or redox activity absent in the target compound’s propan-2-yl linker.

Spectroscopic Profiles :

- IR spectra for analogs show strong C=O stretches (1640–1665 cm⁻¹), consistent with amide bonds. The target compound would likely exhibit similar absorption but with subtle shifts due to thiophene’s electron-donating effects .

- ¹H NMR of phenyl-substituted analogs resolves aromatic protons at δ 7.45–8.74. Thiophene protons are expected downfield (δ 6.90–7.40) due to sulfur’s deshielding effect .

Potential Biological Implications: While the target compound’s bioactivity is uncharacterized in the evidence, hydrazineyl analogs demonstrate anti-tubercular activity, suggesting that substitution patterns (e.g., electron-withdrawing groups like –CF₃ or –Cl) modulate efficacy . Thiophene’s bioisosteric relationship with phenyl groups may preserve or enhance activity in related therapeutic contexts.

Research Findings and Limitations

- Computational Insights : Density functional theory (DFT) studies (e.g., Becke’s hybrid functional or Lee-Yang-Parr correlation ) could model electronic properties (e.g., HOMO-LUMO gaps) to compare charge distribution in thiophene- vs. phenyl-substituted analogs. Such analyses are absent in the current evidence but represent a critical gap for future studies.

- Crystallographic Data: Structural refinement tools like SHELX are widely used for small-molecule crystallography.

生物活性

N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant studies highlighting its therapeutic potential.

Chemical Structure and Properties

This compound is an analogue of amphetamine where the phenyl ring is substituted with a thiophene group. This structural modification is believed to influence its biological activity significantly. The compound can be synthesized through various methods, including multi-step reactions that involve the formation of C–C and C–N bonds, which are crucial for its pharmacological properties .

The primary mechanism by which this compound exerts its effects involves the inhibition of norepinephrine and dopamine reuptake. This action leads to increased levels of these neurotransmitters in the synaptic cleft, which may contribute to its potential antidepressant and stimulant effects. The compound's metabolism results in active metabolites such as 4-hydroxymethiopropamine, which further enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study focusing on thiophene-containing nicotinamide derivatives demonstrated that certain analogues showed significant efficacy against various fungal pathogens, including Pseudoperonospora cubensis, with effective concentrations (EC50) lower than those of standard fungicides . This suggests potential applications in agricultural settings as fungicides.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, compounds related to this compound have been evaluated against multiple cancer cell lines, revealing IC50 values indicating significant cytotoxicity at micromolar concentrations .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Efficacy : A study on derivatives showed that one compound exhibited an IC50 value of 0.11 µM against A549 lung cancer cells, demonstrating strong anticancer potential compared to standard treatments like doxorubicin .

- Fungal Resistance : In greenhouse trials, derivatives demonstrated superior control efficacy against cucumber downy mildew compared to commercial fungicides, highlighting their practical application in agriculture .

- Neurotransmitter Modulation : Preclinical models indicated that this compound could enhance neurotransmitter levels, suggesting applications in treating mood disorders or enhancing cognitive function through increased norepinephrine and dopamine availability.

Summary Table of Biological Activities

Q & A

Basic: What is a robust synthetic route for N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide, and how can purity be validated?

Methodological Answer:

A plausible synthesis involves coupling isonicotinoyl chloride with 1-(thiophen-2-yl)propan-2-amine under reflux in acetonitrile, analogous to the method used for N-(2-nitrophenyl)thiophene-2-carboxamide . Key steps:

Reagent Selection : Use equimolar ratios of reactants to minimize side products.

Reaction Conditions : Reflux at 80–90°C for 1–2 hours under inert atmosphere.

Purification : Recrystallize from ethanol or acetonitrile to isolate the product.

Validation : Confirm purity via ¹H/¹³C NMR (e.g., characteristic peaks for thiophene protons at δ 6.8–7.5 ppm and pyridine ring protons at δ 7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use DMSO-d₆ or CDCl₃ as solvents to resolve aromatic protons (thiophene and pyridine rings). Assign peaks using 2D experiments (COSY, HSQC) to confirm regiochemistry .

- Mass Spectrometry : Employ ESI-HRMS to detect [M+H]⁺ ions and rule out impurities (e.g., unreacted amine or acyl chloride).

- HPLC-PDA : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) and retention time consistency .

Advanced: How can crystallographic data contradictions (e.g., dihedral angles, hydrogen bonding) be resolved during structural analysis?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) to resolve ambiguities in bond lengths/angles .

- Refinement : Apply SHELXL for structure refinement. Address discrepancies (e.g., non-planar thiophene-pyridine dihedral angles) by adjusting torsion restraints and validating thermal parameters .

- Hydrogen Bonding : Identify weak interactions (C–H⋯O/S) using Mercury Software and assign graph-set motifs (e.g., S(6) rings) to explain packing patterns .

Advanced: What experimental strategies mitigate stability issues (e.g., hydrolysis, oxidation) during storage?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to accelerated conditions:

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : 3% H₂O₂ at RT for 6 hours.

- Analysis : Monitor degradation via LC-MS/MS to identify byproducts (e.g., hydrolyzed amide or oxidized thiophene derivatives) .

- Storage Recommendations : Store under nitrogen at –20°C in amber vials with desiccants to prevent moisture/light-induced degradation.

Advanced: How can computational modeling predict biological interactions (e.g., enzyme binding)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or receptors). Parameterize the ligand with GAFF force fields and solvate in a TIP3P water model .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between the pyridine nitrogen and active-site residues) and calculate binding free energies via MM-PBSA .

Advanced: How should researchers address discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer:

Re-examine Synthesis : Confirm stoichiometry and reaction time to rule out side products.

DFT Calculations : Optimize the structure in Gaussian 16 using B3LYP/6-311+G(d,p) and simulate NMR/IR spectra. Compare with experimental data to identify misassignments (e.g., proton coupling in thiophene vs. pyridine) .

Cross-Validation : Use alternative techniques (e.g., FT-IR for carbonyl stretches at ~1650 cm⁻¹) to resolve ambiguities .

Basic: What are the key considerations for designing a stability-indicating assay?

Methodological Answer:

- Chromatographic Conditions : Optimize column (C8/C18), pH (2.5–3.5 with TFA), and gradient elution to separate degradation products.

- Forced Degradation : Include thermal (40–60°C), photolytic (ICH Q1B), and oxidative conditions.

- Validation : Assess linearity (R² > 0.999), LOD/LOQ (<1% w/w), and recovery (98–102%) per ICH guidelines .

Advanced: How can structure-activity relationships (SAR) guide derivative synthesis?

Methodological Answer:

- Core Modifications :

- Replace the thiophene with furan or pyrazole to alter π-stacking.

- Substitute the isonicotinamide group with benzamide to modulate hydrogen bonding.

- Biological Testing : Screen derivatives against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using microplate assays .

- Data Correlation : Use multivariate analysis (PCA or PLS) to link substituent electronic effects (Hammett σ) with inhibitory potency .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Toxicity Screening : Refer to PubChem data for acute toxicity (LD₅₀) and mutagenicity (Ames test predictions) .

- Lab Practices : Use fume hoods for synthesis/purification, nitrile gloves, and PPE to prevent dermal exposure.

- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal .

Advanced: How can researchers optimize synthetic yield while minimizing byproducts?

Methodological Answer:

- DoE Approach : Apply a Box-Behnken design to optimize temperature (60–100°C), solvent (acetonitrile vs. DMF), and catalyst (e.g., DMAP).

- Kinetic Monitoring : Use in-situ FT-IR to track amide bond formation (disappearance of carbonyl chloride peak at ~1800 cm⁻¹).

- Workup : Extract unreacted amine with dilute HCl and recover the product via basification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。